molecular formula C24H28N4OS B2838284 N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1184994-38-4

N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2838284
CAS RN: 1184994-38-4
M. Wt: 420.58
InChI Key: KBIBDRZYNGGJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Agonists for the ORL1 Receptor

One study focused on the synthesis and biochemical characterization of compounds related to the structure of interest, aiming at discovering potent ORL1 receptor agonists. These compounds exhibit high affinity and selectivity for the human ORL1 receptor and behave as full agonists in biochemical assays, suggesting their potential application in pain management and neurological disorders (Röver et al., 2000).

Antifungal and Plant Growth Regulating Activities

Another research area involves the synthesis of novel triazole compounds containing the thioamide group. These compounds have demonstrated antifungal activities and the ability to regulate plant growth, highlighting their potential application in agriculture and antifungal therapy (Li Fa-qian et al., 2005).

Cholinesterase Inhibition for Neurodegenerative Disorders

Further research into related compounds has shown moderate to good inhibitory potential against acetylcholinesterase and butyrylcholinesterase enzymes. Such properties suggest these compounds may be valuable in designing new treatments for neurodegenerative diseases like Alzheimer's (N. Riaz et al., 2020).

Antiviral Evaluation

Spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activities, particularly against influenza and human coronavirus strains. These findings indicate the potential for developing new antiviral agents based on the spirothiazolidinone scaffold (Çağla Begüm Apaydın et al., 2020).

Anticancer Agents

Research into thiazole derivatives has explored their potential as anticancer agents. Certain synthesized compounds have shown selective cytotoxicity against cancer cell lines, suggesting their application in cancer therapy (A. Evren et al., 2019).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-8-7-11-20(18(17)2)25-21(29)16-30-23-22(19-9-5-4-6-10-19)26-24(27-23)12-14-28(3)15-13-24/h4-11H,12-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIBDRZYNGGJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.